

Biochemical Properties of AZD-5991 Senantiomer: A Technical Overview

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Compound of Interest

Compound Name: AZD-5991 (S-enantiomer)

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This technical guide provides an in-depth analysis of the biochemical properties of the S-enantiomer of AZD-5991, a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). As the less active enantiomer of the clinical candidate AZD-5991, understanding its biochemical profile is crucial for a comprehensive structure-activity relationship (SAR) and stereoselectivity assessment. This document details its binding affinity, mechanism of action, and the experimental protocols used for its characterization.

Core Biochemical Data

The S-enantiomer of AZD-5991 has been evaluated for its ability to bind to and inhibit Mcl-1, a key regulator of the intrinsic apoptotic pathway. Quantitative data from key biochemical assays are summarized below, alongside comparative data for the more active R-enantiomer (AZD-5991) to highlight the significant stereoselectivity of this compound class.



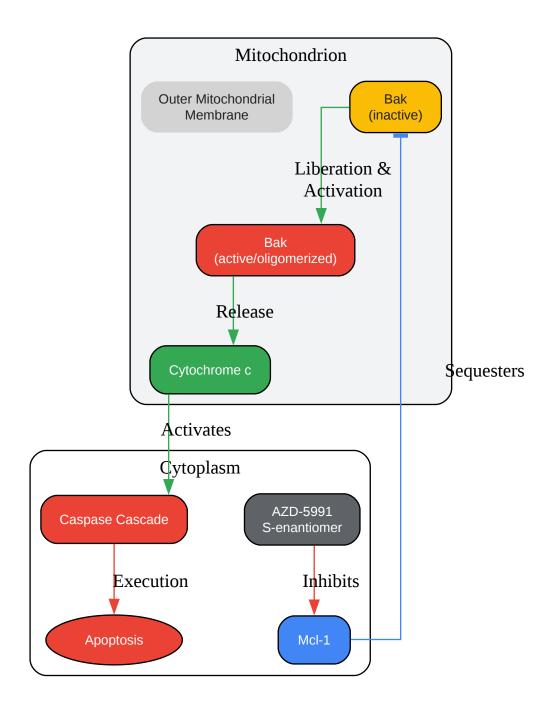
Compound	Target	Assay Type	Parameter	Value	Reference
AZD-5991 S- enantiomer	Mcl-1	FRET	IC50	6.3 μΜ	[1]
Mcl-1	SPR	K_d	0.98 μΜ	[1]	
MOLP-8 Cells	Cellular Apoptosis	EC50	>16 μM	[1]	
MV4-11 Cells	Cellular Apoptosis	EC50	>16 μM	[1]	
NCI-H23 Cells	Cellular Apoptosis	EC50	>31.5 μM	[1]	
AZD-5991 (R- enantiomer)	Mcl-1	FRET	IC50	0.7 nM	[2][3]
Mcl-1	SPR	K_d	0.17 nM	[2][3]	
MOLP-8 Cells	Cellular Apoptosis	EC50	0.033 μΜ	[2]	_
MV4-11 Cells	Cellular Apoptosis	EC50	0.024 μΜ	[2]	_
NCI-H23 Cells	Cellular Apoptosis	EC50	0.19 μΜ	[2]	

Mechanism of Action: Mcl-1 Inhibition and Apoptosis Induction

AZD-5991 and its enantiomers are classified as BH3 mimetics. They function by binding to the BH3-binding groove of anti-apoptotic proteins like Mcl-1. The S-enantiomer, while significantly less potent, is understood to share the same fundamental mechanism of action as its more active counterpart. By occupying the BH3-binding groove of Mcl-1, it prevents the sequestration of pro-apoptotic proteins, particularly Bak. This leads to the activation of the Bak-dependent mitochondrial apoptotic pathway.[1][2]



The liberation of Bak allows it to oligomerize on the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). This, in turn, results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately activating the caspase cascade and executing programmed cell death.



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McI-1 Inhibition Pathway



Experimental Protocols

Detailed methodologies for the key biochemical assays used to characterize the AZD-5991 S-enantiomer are provided below.

Förster Resonance Energy Transfer (FRET) Assay

This competitive binding assay measures the ability of the test compound to disrupt the interaction between Mcl-1 and a fluorescently labeled BH3 peptide.

Protocol:

- Reagents:
 - Recombinant human Mcl-1 protein.
 - Fluorescently labeled BIM BH3 peptide (e.g., with fluorescein).
 - Terbium-labeled anti-His antibody (for His-tagged Mcl-1).
 - Assay Buffer: PBS, 0.05% (v/v) Pluronic F-127.
 - AZD-5991 S-enantiomer serially diluted in DMSO.

Procedure:

- A solution of Mcl-1 and the fluorescently labeled BIM BH3 peptide is prepared in the assay buffer.
- The test compound (AZD-5991 S-enantiomer) at various concentrations is added to the wells of a microplate.
- The Mcl-1/BIM peptide solution is then added to the wells containing the test compound.
- The plate is incubated at room temperature to allow the binding to reach equilibrium.
- The FRET signal is measured using a plate reader with appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.



Data Analysis:

 The IC50 value, the concentration of the inhibitor that causes a 50% reduction in the FRET signal, is determined by fitting the data to a four-parameter logistic equation.



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FRET Assay Workflow

Surface Plasmon Resonance (SPR) Assay

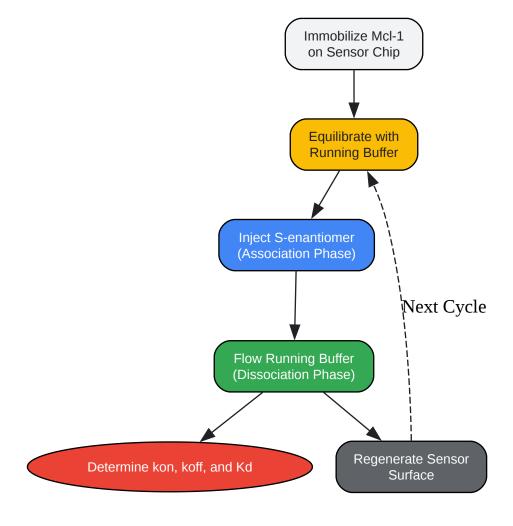
SPR is a label-free technique used to measure the binding kinetics and affinity of the interaction between the inhibitor and the target protein.

Protocol:

- Reagents and Materials:
 - SPR instrument (e.g., Biacore).
 - Sensor chip (e.g., CM5 chip).
 - Recombinant human Mcl-1 protein.
 - Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
 - AZD-5991 S-enantiomer serially diluted in running buffer.
- Procedure:
 - The Mcl-1 protein is immobilized on the surface of the sensor chip.
 - A continuous flow of running buffer is passed over the chip surface to establish a stable baseline.



- The AZD-5991 S-enantiomer at various concentrations is injected over the chip surface, allowing for association.
- Following the association phase, running buffer is again flowed over the chip to monitor the dissociation of the compound.
- The sensor surface is regenerated between cycles to remove any bound compound.
- Data Analysis:
 - The association (k_on) and dissociation (k_off) rate constants are determined by fitting the sensorgram data to a 1:1 binding model.
 - The equilibrium dissociation constant (K_d) is calculated as the ratio of k_off to k_on.



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SPR Assay Workflow

Conclusion

The S-enantiomer of AZD-5991 is a significantly less potent inhibitor of Mcl-1 compared to its R-enantiomer, with micromolar activity in both biochemical and cellular assays. This pronounced stereoselectivity underscores the specific conformational requirements for high-affinity binding to the Mcl-1 protein. The data presented in this guide are essential for a thorough understanding of the SAR of this important class of Mcl-1 inhibitors and can inform the design of future therapeutic agents targeting the Bcl-2 family of proteins.

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- To cite this document: BenchChem. [Biochemical Properties of AZD-5991 S-enantiomer: A
 Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b12431933#biochemical-properties-of-azd-5991-s-enantiomer]

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